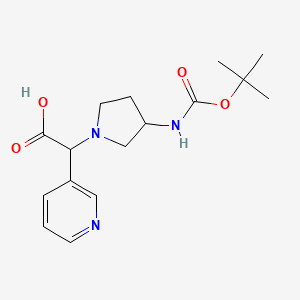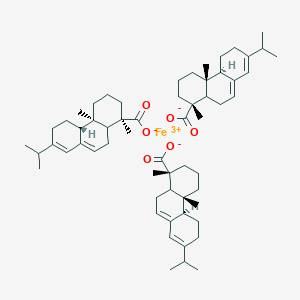![molecular formula C8H3BrF3N3 B12836798 4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B12836798.png)
4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. The presence of bromine and trifluoromethyl groups makes it a valuable compound in various chemical and pharmaceutical applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-2,3-diaminopyridine with trifluoroacetic anhydride, followed by cyclization in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions may yield various substituted pyridazines, while oxidation and reduction reactions produce corresponding oxides or reduced forms .
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
- 4-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 3,6-Dichloro-4-(trifluoromethyl)pyridazine
- Pyrazolo[3,4-d]pyrimidine derivatives
Comparison: 4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine stands out due to its unique combination of bromine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced potency or selectivity in certain applications .
Properties
Molecular Formula |
C8H3BrF3N3 |
|---|---|
Molecular Weight |
278.03 g/mol |
IUPAC Name |
4-bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine |
InChI |
InChI=1S/C8H3BrF3N3/c9-6-3-14-15-7-5(6)1-4(2-13-7)8(10,11)12/h1-3H |
InChI Key |
OGTJTSGNBBXPSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN=N2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid](/img/structure/B12836718.png)

![(3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12836722.png)



![(R)-2-methyl-N-((S)-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12836741.png)
![N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide](/img/structure/B12836749.png)



![(3aS, 4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B12836779.png)

